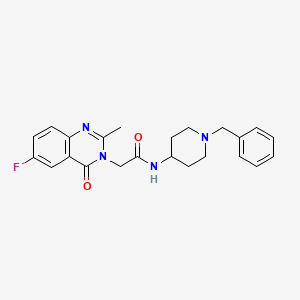![molecular formula C18H14N4O3S B11003504 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B11003504.png)
2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features a benzo[b][1,4]oxazine ring, a pyridine ring, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b][1,4]oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the thiazole ring: This can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final coupling: The final step would involve coupling the intermediate products to form the desired compound, possibly using amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or benzo[b][1,4]oxazine rings.
Reduction: Reduction reactions could target the oxo group in the benzo[b][1,4]oxazine ring.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide: Lacks the pyridine and thiazole rings.
N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Lacks the benzo[b][1,4]oxazine ring.
2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of 2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its combination of three distinct heterocyclic rings, which could confer unique biological activities and chemical reactivity compared to simpler analogs.
Properties
Molecular Formula |
C18H14N4O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(2-oxo-3H-1,4-benzoxazin-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4O3S/c23-16(9-22-10-17(24)25-15-6-2-1-5-14(15)22)21-18-20-13(11-26-18)12-4-3-7-19-8-12/h1-8,11H,9-10H2,(H,20,21,23) |
InChI Key |
OWZGDNGUZHXVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2N1CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11003424.png)
![6-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003429.png)
![methyl 5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11003430.png)
![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B11003433.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B11003438.png)
![trans-4-[({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11003445.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11003447.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11003458.png)
![1-(4-Methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B11003473.png)
![methyl 4-[(8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]-2-thiophenecarboxylate](/img/structure/B11003479.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B11003484.png)
![methyl N-{[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate](/img/structure/B11003492.png)
![N-benzyl-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11003500.png)
